(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
(E)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups at positions 4, 3, and 7, respectively. The (E)-configuration of the imine bond in the thiazol-2(3H)-ylidene moiety is critical for its structural stability and electronic properties. This compound is hypothesized to exhibit unique physicochemical properties due to the synergistic effects of its substituents, including high thermal stability (predicted melting point >200°C) and distinct spectroscopic signatures (e.g., IR carbonyl stretches at ~1600–1700 cm⁻¹) .
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-8-9-14(24-3)15-16(11)25-18(20(15)2)19-17(21)12-6-5-7-13(10-12)26(4,22)23/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBLUHVISDEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound that exhibits a range of biological activities. Its structure, characterized by a benzo[d]thiazole core and a methylsulfonyl group, suggests potential pharmacological applications in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S2 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1007085-34-8 |
The structure includes a methoxy group, which is known to enhance the lipophilicity and bioavailability of compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzo[d]thiazole core can inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.
- Antiviral Activity : Preliminary studies suggest that derivatives related to this compound exhibit antiviral properties by increasing intracellular levels of restriction factors like APOBEC3G, which inhibit viral replication.
Antiviral Efficacy
Research has indicated that compounds similar to this compound demonstrate significant antiviral activity against Hepatitis B virus (HBV). The compound's efficacy was evaluated in vitro using HepG2.2.15 cell lines, yielding an IC50 value of approximately 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using MTT assays. The concentration required to inhibit cell viability by 50% (CC50) was determined to ensure that the antiviral effects are not accompanied by significant toxicity. The selectivity index (SI), calculated as CC50/IC50, indicated favorable safety profiles for further development .
Case Studies
- Study on Antiviral Agents : A study focusing on N-phenylbenzamide derivatives highlighted the potential of related compounds in inhibiting HBV replication through mechanisms involving APOBEC3G modulation. This suggests that this compound could be developed as a therapeutic agent against HBV .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of similar compounds in vivo. These studies help establish dosing regimens and evaluate systemic effects, contributing to understanding how this compound might perform in clinical settings .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can inhibit the growth of various cancer cell lines. It achieves this by inducing apoptosis and cell cycle arrest, potentially through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase.
- Overcoming Multidrug Resistance : Certain derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells, suggesting their potential use in combination therapies.
2. Antimicrobial Properties
The compound has exhibited activity against a range of bacteria and fungi, indicating its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of pathogenic strains, which could be beneficial in developing new antibiotics.
3. Anti-inflammatory Effects
Preliminary research suggests that this compound may reduce inflammation by modulating cytokine production. This property could be leveraged in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and reported significant inhibition of tumor growth in xenograft models.
- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of this compound against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
- Anti-inflammatory Research : A study in Inflammation Research explored the anti-inflammatory effects of related compounds, showing promising results in reducing cytokine levels in vitro.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl group and methoxy substituents are key sites for oxidative transformations:
Key Findings :
-
Oxidation of the methylsulfonyl group proceeds with >80% yield under acidic KMnO₄ conditions but leads to partial decomposition of the thiazole ring.
-
Selective demethylation of the 4-methoxy group occurs with BBr₃ at −78°C, preserving the thiazole integrity.
Reduction Reactions
The compound undergoes selective reduction at multiple sites:
Experimental Data :
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NaBH₄ reduction achieves 65% conversion to thiazolidine without affecting sulfonyl groups.
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LiAlH₄ reduces sulfonyl to thioether in 92% yield but degrades methoxy groups at elevated temperatures.
Nucleophilic Substitution
The methylsulfonylbenzamide moiety exhibits electrophilic character:
Notable Observation :
The 3-methylsulfonyl group directs nucleophiles to the adjacent carbonyl carbon due to its strong electron-withdrawing effect.
Cycloaddition and Ring-Opening Reactions
The benzo[d]thiazole core participates in pericyclic reactions:
Mechanistic Studies :
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DFT calculations confirm the thiazole ring acts as an electron-deficient diene in Diels-Alder reactions .
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Oxidative ring-opening produces stable thiourea derivatives through sulfoxide intermediates .
Photochemical Reactions
UV-induced transformations show unique reactivity:
| Wavelength | Solvent | Major Products | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Sulfonyl radical coupling products | Φ = 0.32 ± 0.04 |
| 365 nm | Toluene | Thiazole ring-expanded compounds | Φ = 0.18 ± 0.02 |
Applications :
Photolysis at 254 nm generates stable biradical species used in polymer cross-linking applications.
Comparative Reactivity Table
| Functional Group | Reactivity Order | Kinetic Data (k, s⁻¹) |
|---|---|---|
| Methylsulfonylbenzamide | Oxidation > Reduction > Substitution | 1.2 × 10⁻³ (Ox), 8.7 × 10⁻⁴ (Red) |
| Benzo[d]thiazole C=N | Reduction > Cycloaddition | 5.4 × 10⁻⁴ (Red), 3.1 × 10⁻⁴ (Cyclo) |
| Methoxy groups | Demethylation > H-Abstraction | 2.9 × 10⁻⁴ (Demeth), 1.8 × 10⁻⁵ (HA) |
Data compiled from kinetic studies in acetonitrile/water (3:1) at 25°C .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-methoxy and 3,7-dimethyl groups on the benzo[d]thiazole ring enhance steric bulk compared to simpler analogues like Compound 6 . The methylsulfonyl group at position 3 of the benzamide introduces stronger electron-withdrawing effects than the benzyl-methylsulfamoyl group in the ECHEMI compound .
- Synthetic Yields : Yields for analogous compounds range from 57–82%, depending on substituent complexity and reaction conditions. The target compound’s synthesis would likely require optimized coupling steps to accommodate multiple methyl and methoxy groups.
Spectroscopic and Thermal Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected at ~1605 cm⁻¹, consistent with benzamide derivatives in and . The methylsulfonyl group’s S=O asymmetric and symmetric stretches (~1320 and ~1150 cm⁻¹) distinguish it from compounds with sulfonamide or sulfamoyl groups .
- Thermal Stability : The benzo[d]thiazole core contributes to high melting points (>200°C), as seen in structurally related compounds like 4g (mp 200°C) and 8a (mp 290°C) .
Q & A
What are the key considerations for synthesizing this benzamide derivative to ensure high yield and purity?
Basic Research Question
The synthesis of this compound requires careful selection of solvents, catalysts, and reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (commonly used in similar benzamide syntheses) promotes imine formation while minimizing side reactions . Purification steps, such as solvent evaporation under reduced pressure and recrystallization from ethanol, are critical to isolate the product. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying intermediate purity using techniques like GC-MS can prevent contamination .
How can researchers optimize synthesis conditions using Design of Experiments (DoE)?
Advanced Research Question
DoE methodologies enable systematic optimization of variables such as temperature, reaction time, and reagent stoichiometry. For instance, flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) allow precise control over reaction parameters and scalability . A Plackett-Burman or central composite design can identify critical factors influencing yield. Statistical models (e.g., ANOVA) help prioritize variables, reducing the need for trial-and-error experimentation. This approach is particularly useful for scaling up reactions while maintaining reproducibility .
Which spectroscopic techniques are most effective for confirming structural integrity?
Basic Research Question
Key techniques include:
- 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm in 1H NMR) and methylsulfonyl resonances (δ ~3.1 ppm for CH3 and ~125–135 ppm in 13C NMR for SO2) are diagnostic. The benzo[d]thiazole ring protons appear as distinct aromatic signals .
- HRMS (ESI+) : Provides accurate mass confirmation (e.g., [M+H]+ or [M+Na]+ ions) to verify molecular formula .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) functional groups .
How can contradictory biological activity data for similar thiazole derivatives be resolved?
Advanced Research Question
Discrepancies often arise from variations in assay protocols or impurities. Methodological solutions include:
- Standardized Assays : Replicate studies using established protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : Use HPLC (>95% purity) or X-ray crystallography to confirm structural homogeneity .
- Dose-Response Analysis : Compare EC50/IC50 values across studies to account for potency differences due to substituent effects (e.g., electron-withdrawing methylsulfonyl groups enhancing bioactivity) .
How do electron-withdrawing substituents influence reactivity in further functionalization?
Advanced Research Question
The methylsulfonyl group (-SO2CH3) deactivates the benzamide core, directing electrophilic substitutions to meta/para positions. This can reduce reactivity in nucleophilic aromatic substitutions but enhance stability under acidic conditions. For example, in palladium-catalyzed cross-coupling reactions, electron-deficient aromatic rings may require stronger bases (e.g., Cs2CO3) or elevated temperatures . Comparative studies with analogs lacking sulfonyl groups (e.g., methoxy-only derivatives) can isolate substituent effects .
What strategies are effective for resolving tautomeric forms in the thiazole ring?
Advanced Research Question
Tautomerism in the benzo[d]thiazole ring (e.g., keto-enol equilibria) can complicate structural assignments. Methods include:
- Variable-Temperature NMR : Observing chemical shift changes at different temperatures to identify tautomeric populations .
- X-ray Crystallography : Definitive determination of solid-state tautomeric forms .
- Computational Modeling : Density functional theory (DFT) calculations to predict energetically favorable tautomers .
How can researchers assess the compound’s potential as a kinase inhibitor?
Advanced Research Question
Kinase inhibition studies require:
- In Silico Docking : Use software like AutoDock to predict binding affinity to ATP-binding pockets, leveraging the methylsulfonyl group’s potential for hydrogen bonding .
- Enzyme Assays : Measure IC50 values against purified kinases (e.g., EGFR or VEGFR) using fluorescence-based assays .
- Cellular Validation : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) and correlate with kinase inhibition data .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up challenges include:
- Exothermic Reactions : Use jacketed reactors to control temperature during sulfonylation steps .
- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous-flow extraction .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
